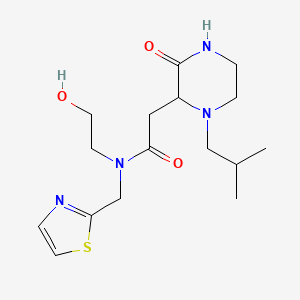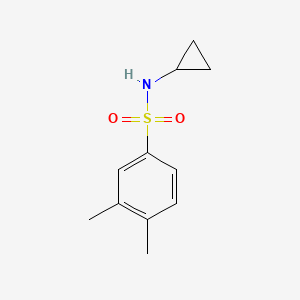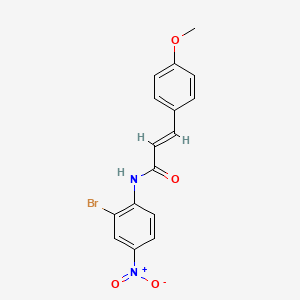
4-(cyclopentylamino)-2-methyl-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopentylamino)-2-methyl-4-oxo-2-butenoic acid, also known as CPAB, is a synthetic compound that has been gaining attention in the scientific research community due to its potential therapeutic applications. CPAB is a derivative of glutamic acid and has been shown to exhibit neuroprotective and anti-inflammatory effects. In
作用機序
The mechanism of action of 4-(cyclopentylamino)-2-methyl-4-oxo-2-butenoic acid is not fully understood. However, it has been suggested that this compound may exert its neuroprotective effects by modulating glutamate receptors and reducing oxidative stress-induced damage. This compound has also been found to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. It has also been found to increase the production of the anti-inflammatory cytokine interleukin-10. This compound has been shown to reduce oxidative stress-induced damage in neuronal cells and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 4-(cyclopentylamino)-2-methyl-4-oxo-2-butenoic acid is its ability to exhibit neuroprotective and anti-inflammatory effects at low concentrations. This makes it an attractive candidate for further research and development. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-(cyclopentylamino)-2-methyl-4-oxo-2-butenoic acid. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Another area of interest is the development of more efficient synthesis methods for this compound, which could make it more accessible for research and development purposes. Additionally, more studies are needed to explore the potential anti-cancer properties of this compound and its effects on other physiological systems.
合成法
4-(cyclopentylamino)-2-methyl-4-oxo-2-butenoic acid can be synthesized through a multi-step process that involves the reaction of 4-cyclopentylamino-2-methyl-2-pentenoic acid with acetic anhydride and subsequent oxidation with potassium permanganate. This synthesis method has been described in detail in various scientific publications.
科学的研究の応用
4-(cyclopentylamino)-2-methyl-4-oxo-2-butenoic acid has been shown to exhibit neuroprotective effects in various in vitro and in vivo models. It has been found to protect neuronal cells from oxidative stress-induced cell death and reduce the production of pro-inflammatory cytokines. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition to its neuroprotective effects, this compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
(E)-4-(cyclopentylamino)-2-methyl-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-7(10(13)14)6-9(12)11-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12)(H,13,14)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEISNHMLNRRBZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1CCCC1)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{N-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5468575.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B5468581.png)
![3-benzyl-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5468583.png)
![4-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methylphenol](/img/structure/B5468585.png)
![11-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5468590.png)


![2-(methoxymethyl)-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5468611.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5468619.png)


![N~2~-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}glycinamide](/img/structure/B5468646.png)

![2-(1H-benzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5468666.png)